molecular formula C12H21N5 B6644732 3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile

3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile

Cat. No.: B6644732
M. Wt: 235.33 g/mol
InChI Key: RWDZYLBYJRWEMM-UHFFFAOYSA-N
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Description

3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of a nitrile group further enhances its reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a “click” reaction. The reaction involves an azide and an alkyne, producing a 1,2,3-triazole ring.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a substitution reaction, where a suitable leaving group is replaced by a nitrile group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in bioconjugation techniques, where it helps in attaching biomolecules to various surfaces or other molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can catalyze various reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and structures. These interactions are crucial in its applications in catalysis, bioconjugation, and material science.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4,6-Trimethylphenyl)-3-(1H-1,2,3-triazol-4-yl)propan-1-one
  • 4-(1H-1,2,3-Triazol-4-yl)benzonitrile
  • 1-(1H-1,2,3-Triazol-4-yl)ethanone

Uniqueness

3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile stands out due to its combination of a triazole ring and a nitrile group, which imparts unique reactivity and stability. The tert-butyl group further enhances its steric properties, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[(1-tert-butyltriazol-4-yl)methylamino]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-5-10(6-7-13)14-8-11-9-17(16-15-11)12(2,3)4/h9-10,14H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDZYLBYJRWEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NCC1=CN(N=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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